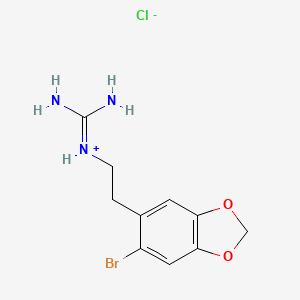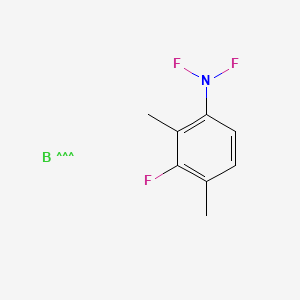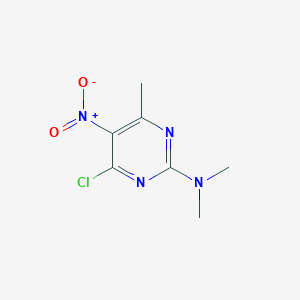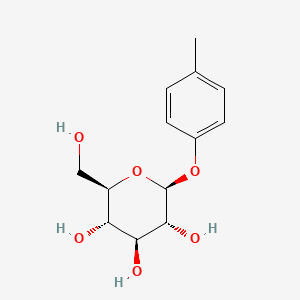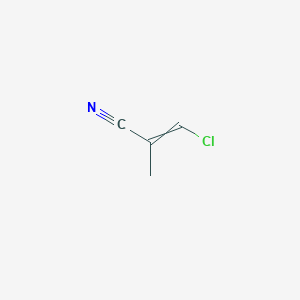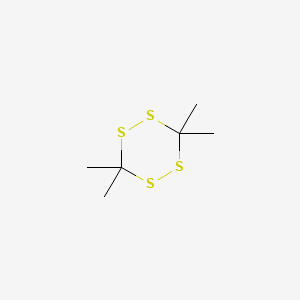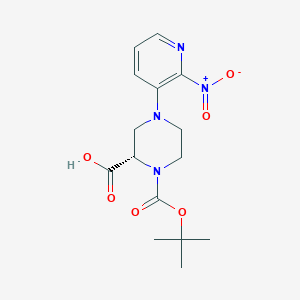
(S)-1-(tert-Butoxycarbonyl)-4-(2-nitropyridin-3-yl)piperazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(tert-Butoxycarbonyl)-4-(2-nitropyridin-3-yl)piperazine-2-carboxylic acid is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(tert-Butoxycarbonyl)-4-(2-nitropyridin-3-yl)piperazine-2-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperazine, tert-butyl chloroformate, and 2-nitropyridine.
Protection: The piperazine is first protected using tert-butyl chloroformate to form the Boc-protected piperazine.
Coupling Reaction: The protected piperazine is then coupled with 2-nitropyridine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Purification: The final product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(tert-Butoxycarbonyl)-4-(2-nitropyridin-3-yl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitropyridinyl group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
(S)-1-(tert-Butoxycarbonyl)-4-(2-nitropyridin-3-yl)piperazine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: May serve as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-4-(2-nitropyridin-3-yl)piperazine-2-carboxylic acid would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The nitropyridinyl group could play a role in binding to active sites, while the piperazine moiety might influence the compound’s overall pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(tert-Butoxycarbonyl)-4-(2-nitrophenyl)piperazine-2-carboxylic acid: Similar structure but with a phenyl group instead of a pyridinyl group.
(S)-1-(tert-Butoxycarbonyl)-4-(2-aminopyridin-3-yl)piperazine-2-carboxylic acid: Similar structure but with an amino group instead of a nitro group.
Uniqueness
(S)-1-(tert-Butoxycarbonyl)-4-(2-nitropyridin-3-yl)piperazine-2-carboxylic acid is unique due to the presence of both the Boc-protected piperazine and the nitropyridinyl group. This combination offers distinct reactivity and potential for diverse applications in synthetic and medicinal chemistry.
Propiedades
Fórmula molecular |
C15H20N4O6 |
|---|---|
Peso molecular |
352.34 g/mol |
Nombre IUPAC |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(2-nitropyridin-3-yl)piperazine-2-carboxylic acid |
InChI |
InChI=1S/C15H20N4O6/c1-15(2,3)25-14(22)18-8-7-17(9-11(18)13(20)21)10-5-4-6-16-12(10)19(23)24/h4-6,11H,7-9H2,1-3H3,(H,20,21)/t11-/m0/s1 |
Clave InChI |
FDVVNOJZILGVLF-NSHDSACASA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(N=CC=C2)[N+](=O)[O-] |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(N=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![ethyl 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetate](/img/structure/B13733931.png)
